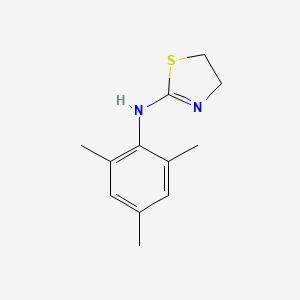

2-(2,4,6-Trimethylphenylimino)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-8-6-9(2)11(10(3)7-8)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGZWUWCYGDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NCCS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Compounds Incorporating the 2 2,4,6 Trimethylphenylimino Thiazolidine Moiety

Methodologies for the Formation of the Imino-Thiazolidine Ring System

The construction of the 2-iminothiazolidine ring is a cornerstone of synthesizing the target compounds. Several established methods in heterocyclic chemistry can be adapted for this purpose, primarily revolving around the reaction of a suitable thiourea precursor with a C2 synthon, typically a 1,2-dihaloethane or its equivalent.

One of the most direct and widely employed methods involves the condensation of a substituted thiourea with a 1,2-dihaloalkane, such as 1,2-dibromoethane or 1,2-dichloroethane. In the context of 2-(2,4,6-trimethylphenylimino)thiazolidine, this would involve the reaction of N-(2,4,6-trimethylphenyl)thiourea with 1,2-dibromoethane. This reaction typically proceeds via an S-alkylation followed by an intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom to displace the remaining halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another versatile approach involves the cyclization of N-(2-hydroxyethyl)-N'-arylthioureas. This method offers an alternative to the use of dihaloalkanes. The synthesis commences with the reaction of 2,4,6-trimethylphenyl isothiocyanate with ethanolamine to yield N-(2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)thiourea. Subsequent cyclization of this intermediate, typically under acidic conditions or using a dehydrating agent, affords the desired 2-(2,4,6-trimethylphenylimino)thiazolidine. This method can offer advantages in terms of milder reaction conditions and avoidance of potentially hazardous dihaloalkanes.

A summary of these primary synthetic routes is presented in the table below.

| Route | Starting Materials | Key Transformation |

| A | N-(2,4,6-trimethylphenyl)thiourea, 1,2-Dihaloethane | S-alkylation followed by intramolecular cyclization |

| B | 2,4,6-Trimethylphenyl isothiocyanate, Ethanolamine | Formation of N-(2-hydroxyethyl)thiourea followed by cyclization |

Multi-Step Synthesis of Complex Derivatives Featuring the 2-(2,4,6-Trimethylphenylimino)thiazolidine Unit

The incorporation of the 2-(2,4,6-trimethylphenylimino)thiazolidine core into more complex molecular architectures, such as biologically active compounds, requires multi-step synthetic sequences. These sequences must be carefully designed to allow for the introduction of various functional groups and to build up the desired molecular complexity.

Exemplar Syntheses of Biologically Active Compounds Containing the Core Structure (e.g., RPL554)

RPL554 is a complex molecule that features the 2-(2,4,6-trimethylphenylimino)thiazolidine moiety as a key structural element. While the precise, step-by-step industrial synthesis of RPL554 is proprietary, a retrosynthetic analysis suggests a convergent approach where the pre-formed 2-(2,4,6-trimethylphenylimino)thiazolidine or a suitable precursor is coupled with the other complex fragments of the molecule.

A plausible, though not definitively published, synthetic strategy for a molecule like RPL554 would likely involve the initial synthesis of the core 2-(2,4,6-trimethylphenylimino)thiazolidine ring system as described in section 2.1. This core could then be functionalized at the nitrogen atom of the thiazolidine (B150603) ring to allow for its attachment to the rest of the molecular scaffold. This functionalization could involve reactions such as N-alkylation or N-acylation, depending on the desired linker to the other parts of the final molecule.

Precursor Chemistry and Derivatization Approaches for the 2,4,6-Trimethylphenylimino Functionality

The introduction of the 2,4,6-trimethylphenylimino group is a critical step in the synthesis. The primary precursors for this functionality are 2,4,6-trimethylaniline (mesidine) and its derivatives.

Synthesis of N-(2,4,6-trimethylphenyl)thiourea: This key intermediate can be synthesized through several methods. A common approach is the reaction of 2,4,6-trimethylaniline with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid. Alternatively, the reaction of 2,4,6-trimethylphenyl isothiocyanate with ammonia provides a direct route to the desired thiourea.

Synthesis of 2,4,6-Trimethylphenyl Isothiocyanate: This versatile reagent is a common precursor for introducing the 2,4,6-trimethylphenylimino group. It can be prepared from 2,4,6-trimethylaniline by reaction with carbon disulfide in the presence of a base, followed by treatment with a thiophosgene equivalent or an oxidizing agent to effect the elimination of hydrogen sulfide.

The derivatization of these precursors allows for the introduction of the 2,4,6-trimethylphenylimino functionality into a variety of molecular scaffolds. The isothiocyanate, in particular, is highly reactive towards nucleophiles such as amines and alcohols, making it a valuable tool for building more complex molecules.

| Precursor | Synthesis Method |

| N-(2,4,6-trimethylphenyl)thiourea | From 2,4,6-trimethylaniline and a thiocyanate source, or from 2,4,6-trimethylphenyl isothiocyanate and ammonia. |

| 2,4,6-Trimethylphenyl isothiocyanate | From 2,4,6-trimethylaniline and carbon disulfide. |

Optimization of Reaction Conditions and Isolation Techniques for 2-(2,4,6-Trimethylphenylimino)thiazolidine-Containing Compounds

The successful synthesis of 2-(2,4,6-trimethylphenylimino)thiazolidine and its derivatives hinges on the careful optimization of reaction conditions and the use of appropriate isolation and purification techniques.

Optimization of Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the cyclization reaction to form the thiazolidine ring, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed.

Temperature: Reaction temperatures need to be carefully controlled to promote the desired reaction while minimizing side reactions. Microwave irradiation has been shown to accelerate many organic reactions and can be a useful tool for optimizing the synthesis of these heterocyclic systems.

Base: In reactions that produce acidic byproducts, the choice of base is crucial. Inorganic bases such as potassium carbonate or organic bases like triethylamine are commonly used. The strength and steric bulk of the base can influence the reaction outcome.

Catalyst: In some synthetic routes, the use of a catalyst, such as a phase-transfer catalyst, can enhance the reaction rate and yield.

Isolation and Purification Techniques: Following the completion of the reaction, the desired product must be isolated from the reaction mixture and purified. Common techniques include:

Extraction: Liquid-liquid extraction is often used to separate the product from inorganic salts and other water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid products.

Chromatography: Column chromatography, using silica gel or other stationary phases, is a versatile method for separating the target compound from byproducts and unreacted starting materials.

The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A summary of key optimization and isolation parameters is provided below.

| Parameter | Considerations |

| Solvent | Polarity, aprotic vs. protic |

| Temperature | Conventional heating vs. microwave irradiation |

| Base | Strength, steric hindrance |

| Isolation | Extraction, precipitation |

| Purification | Crystallization, column chromatography |

Advanced Spectroscopic and Structural Elucidation of 2 2,4,6 Trimethylphenylimino Thiazolidine Containing Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-(2,4,6-trimethylphenylimino)thiazolidine, the spectrum is expected to show distinct signals corresponding to the protons of the thiazolidine (B150603) ring and the 2,4,6-trimethylphenyl (mesityl) group.

The thiazolidine ring contains two methylene (B1212753) groups, C4-H₂ and C5-H₂. Due to their different proximity to the sulfur and nitrogen atoms, they are expected to appear as two distinct triplets. Based on data from similar thiazolidine structures, the protons on the carbon adjacent to the nitrogen (C4-H₂) would likely resonate further downfield than those adjacent to the sulfur atom (C5-H₂).

The 2,4,6-trimethylphenyl group possesses two aromatic protons and three methyl groups. The two aromatic protons are chemically equivalent due to the symmetry of the ring and would appear as a singlet. The three methyl groups (two ortho, one para) are also distinct. The six protons of the two equivalent ortho-methyl groups would produce a single, intense singlet, while the three protons of the para-methyl group would yield a separate singlet. A broad singlet corresponding to the N-H proton of the thiazolidine ring is also anticipated.

Table 1: Expected ¹H NMR Spectral Data for 2-(2,4,6-Trimethylphenylimino)thiazolidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 8.5 | br s | 1H | N-H |

| ~6.8 - 7.0 | s | 2H | Ar-H |

| ~3.8 - 4.0 | t | 2H | N-CH₂ (C4-H) |

| ~3.2 - 3.4 | t | 2H | S-CH₂ (C5-H) |

| ~2.3 | s | 3H | p-Ar-CH₃ |

Note: Data are predicted based on analogous structures and general NMR principles.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for 2-(2,4,6-trimethylphenylimino)thiazolidine is expected to display signals for all 12 carbon atoms.

Key signals would include the imino carbon (C2) at a significantly downfield shift, typically in the 155-165 ppm range. The two methylene carbons of the thiazolidine ring would appear in the aliphatic region. The six distinct carbons of the trimethylphenyl ring would be observed in the aromatic region (120-150 ppm), with quaternary carbons showing characteristic chemical shifts. The methyl carbons attached to the aromatic ring are expected in the upfield region (18-22 ppm).

Table 2: Expected ¹³C NMR Spectral Data for 2-(2,4,6-Trimethylphenylimino)thiazolidine

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C=N (C2) |

| ~145 | Ar-C (Quaternary, C1') |

| ~135 | Ar-C (Quaternary, C2', C6') |

| ~130 | Ar-C (Quaternary, C4') |

| ~128 | Ar-C (CH, C3', C5') |

| ~55 | N-CH₂ (C4) |

| ~30 | S-CH₂ (C5) |

| ~21 | p-Ar-CH₃ |

Note: Data are predicted based on analogous structures and general NMR principles.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. A key expected cross-peak would be between the signals of the C4-H₂ and C5-H₂ protons, confirming the connectivity within the thiazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the aromatic proton singlet at ~6.9 ppm to the aromatic C-H carbon signal at ~128 ppm.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2-(2,4,6-trimethylphenylimino)thiazolidine, the molecular formula is C₁₂H₁₆N₂S. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion peak ([M+H]⁺) with a high degree of mass accuracy.

Table 3: Predicted HRMS Data

| Formula | Ion | Calculated m/z |

|---|

This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(2,4,6-trimethylphenylimino)thiazolidine would exhibit characteristic absorption bands corresponding to its key structural features.

A prominent feature would be the C=N stretching vibration of the imino group, expected in the range of 1640-1690 cm⁻¹. The N-H stretching vibration of the amine within the ring would likely appear as a medium to sharp band around 3300-3400 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (below 3000 cm⁻¹). The C-N and C-S single bond stretches would be found in the fingerprint region (below 1500 cm⁻¹).

Table 4: Expected IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Thiazolidine N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1640 - 1690 | C=N Stretch | Imine |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-N Stretch | Amine/Imine |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a molecule like 2-(2,4,6-trimethylphenylimino)thiazolidine, this technique would be invaluable.

A key structural question that X-ray crystallography could answer is the tautomeric form present in the solid state. While the compound is named as the imino tautomer, it could potentially exist as the amino tautomer, 2-amino-3-(2,4,6-trimethylphenyl)-4,5-dihydrothiazole. A study on the related compound 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one showed it exists as the amino tautomer in the solid state. nih.gov X-ray analysis would definitively locate the N-H proton and establish the C2-N bond order, confirming which tautomer is present.

Furthermore, the analysis would reveal the conformation of the molecule, particularly the rotational orientation of the trimethylphenyl ring relative to the thiazolidine ring. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictates the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and conjugation within molecular systems. In the context of 2-(arylimino)thiazolidine derivatives, UV-Vis spectroscopy provides valuable insights into the electronic structure, particularly the transitions involving π-electrons and non-bonding electrons. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic makeup.

The electronic spectrum of compounds containing the 2-imino-thiazolidine scaffold is influenced by the presence of chromophores, which are covalently bonded, unsaturated groups responsible for the absorption of radiation. The core structure contains several chromophores, including the carbon-nitrogen double bond (imine) and the aromatic phenyl ring. The interaction and delocalization of electrons between these groups significantly affect the absorption maxima (λmax).

In general, for 2-(arylimino)thiazolidine derivatives, two main types of electronic transitions are anticipated:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are observed in compounds with conjugated systems, such as aromatic rings and double bonds. The extent of conjugation directly influences the energy required for this transition; as conjugation increases, the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) decreases, resulting in a bathochromic (red) shift to longer wavelengths.

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower energy than π→π* transitions and appear at longer wavelengths. They are characterized by a significantly lower molar absorptivity.

The substitution pattern on the phenylimino group is expected to have a pronounced effect on the UV-Vis spectrum of 2-(2,4,6-trimethylphenylimino)thiazolidine and its analogues. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can alter the electron density within the conjugated system, leading to shifts in the absorption maxima. For example, the presence of the three methyl groups in the 2,4,6-trimethylphenyl moiety would likely cause a slight bathochromic shift compared to an unsubstituted phenyl ring due to their electron-donating inductive effect.

A comprehensive analysis of a series of 2-(arylimino)thiazolidine derivatives would be necessary to establish definitive structure-absorption relationships. Such a study would involve systematically varying the substituents on the aryl ring and observing the resulting changes in the λmax and ε values.

Due to the absence of specific experimental data for 2-(2,4,6-trimethylphenylimino)thiazolidine in the reviewed literature, a detailed data table cannot be constructed at this time. The following table illustrates the type of data that would be generated from such experimental studies.

Table 1: Hypothetical UV-Vis Spectral Data for 2-(Aryl-imino)thiazolidine Derivatives

| Compound | Substituent (Aryl) | λmax 1 (nm) (π→π*) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) (n→π*) | εmax 2 (L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|---|---|---|

| 1 | 2,4,6-Trimethylphenyl | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2 | Phenyl | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3 | 4-Methoxyphenyl | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4 | 4-Nitrophenyl | Data not available | Data not available | Data not available | Data not available | Data not available |

Further experimental research is required to fully characterize the electronic transitions and conjugation effects in 2-(2,4,6-trimethylphenylimino)thiazolidine and its derivatives through UV-Vis spectroscopy.

Computational and Theoretical Investigations of 2 2,4,6 Trimethylphenylimino Thiazolidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties and three-dimensional structures of molecules. researchgate.net These calculations provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties. For thiazolidine (B150603) derivatives, DFT has been employed to optimize molecular geometries and elucidate electronic features. dergipark.org.tr

By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within a molecule. This allows for the calculation of key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net These parameters are vital for predicting how a molecule like 2-(2,4,6-Trimethylphenylimino)thiazolidine might interact with biological macromolecules. researchgate.netdergipark.org.tr Furthermore, these calculations can predict other properties like dipole moments and Mulliken charges on individual atoms, offering insights into the molecule's polarity and electrostatic interaction potential. dergipark.org.tr

The table below illustrates typical electronic properties derived from quantum chemical calculations for a series of thiazolidine derivatives.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 5.0 Debye |

Note: These values are representative and can vary based on the specific derivative and the computational method used.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability Analysis

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational flexibility of 2-(2,4,6-Trimethylphenylimino)thiazolidine derivatives and to assess the stability of their complexes with biological targets. researchgate.net These simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. nih.gov

A key application of MD simulations is to evaluate the stability of a ligand-receptor complex predicted by molecular docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site. Two common metrics used for this analysis are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the protein's backbone atoms over the course of the simulation relative to their initial position. A low and stable RMSD value (typically below 3-4 Å for small globular proteins) suggests that the protein-ligand complex is stable. nih.gov

RMSF analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which is often seen in loop regions, while lower values in alpha-helices and beta-strands suggest rigidity. nih.gov Analyzing the RMSF of the binding site residues can reveal how the ligand affects the protein's local dynamics.

The stability of the ligand itself within the binding pocket is also monitored to ensure the predicted binding pose is maintained throughout the simulation. nih.govnih.gov

| Parameter | Description | Indication of Stability |

| Protein RMSD | Measures the deviation of the protein backbone from its starting structure over time. | A plateauing curve with low Å values (e.g., < 3 Å) indicates structural stability. |

| Ligand RMSD | Measures the deviation of the ligand from its initial docked pose over time. | Low and stable values suggest the ligand remains in its binding pocket. |

| Protein RMSF | Measures the fluctuation of individual residues around their average positions. | Low fluctuations in binding site residues can indicate a stable interaction with the ligand. |

| Hydrogen Bonds | The number of hydrogen bonds maintained between the ligand and receptor over time. | A consistent number of key hydrogen bonds suggests a stable binding interaction. |

Molecular Docking Studies of 2-(2,4,6-Trimethylphenylimino)thiazolidine Derivatives to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to screen virtual libraries of compounds and to understand how they interact with their targets at a molecular level. nih.govsemanticscholar.org

Molecular docking algorithms explore various possible conformations of the ligand within the receptor's binding site and use a scoring function to estimate the strength of the interaction, known as the binding affinity or binding energy. nih.govnih.gov The predicted binding mode is the ligand's orientation and conformation that results in the most favorable (lowest) energy score. researchgate.net These scores, typically expressed in kcal/mol, provide a relative ranking of different compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

For thiazolidine derivatives, docking studies have been extensively used to predict their binding to various protein targets, such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various enzymes. semanticscholar.orgvensel.orgnih.gov The results from these studies guide the structural modifications needed to enhance binding affinity and selectivity. researchgate.net

The table below presents hypothetical docking scores for a series of thiazolidine derivatives against a target protein, illustrating how this data is used to rank compounds.

| Compound | Binding Affinity (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

| Derivative A | -7.8 | 2 | Tyr327, His449 |

| Derivative B | -8.5 | 3 | Gln286, Ser289, Arg288 |

| Derivative C | -7.1 | 1 | His323 |

| Reference Ligand | -8.6 | 4 | Ser289, His323, His449, Tyr473 |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). The thiazolidine ring itself contains potential hydrogen bond donors and acceptors. researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the trimethylphenyl group) and hydrophobic amino acid residues in the binding pocket (e.g., Leucine, Isoleucine, Phenylalanine). nih.gov

π-π Stacking: Aromatic rings, such as the phenyl group in the compound, can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: Occur between charged or polar groups on the ligand and receptor.

Identifying these key interactions is fundamental to understanding the Structure-Activity Relationship (SAR). nih.gov It allows medicinal chemists to design new derivatives that optimize these interactions, for example, by adding a functional group to form an additional hydrogen bond or by modifying a lipophilic tail to better fit a hydrophobic pocket. researchgate.net This knowledge helps in building a pharmacophore model, which defines the essential structural features required for biological activity.

In Silico Approaches for Mechanistic Hypotheses Generation and Validation

In silico approaches provide a holistic framework for generating and validating hypotheses about a compound's mechanism of action. By integrating results from quantum mechanics, molecular docking, and molecular dynamics, researchers can build a comprehensive model of how a drug molecule functions at the atomic level. mdpi.com

For instance, a typical in silico workflow might begin with molecular docking to screen a library of thiazolidine derivatives against a specific protein target implicated in a disease. researchgate.net The top-scoring compounds with promising binding modes are then subjected to MD simulations to validate the stability of the predicted complex and to observe the dynamic nature of the interactions. researchgate.net Quantum chemical calculations (DFT) can be used to further analyze the electronic properties of the most promising ligand, helping to explain why it forms particularly strong interactions with specific residues. researchgate.net

These computational studies can generate hypotheses such as: "The N-H group of the thiazolidine ring acts as a critical hydrogen bond donor to Aspartate residue 125, and this interaction is essential for inhibitory activity." This hypothesis can then be tested experimentally, for instance, by synthesizing a derivative where the N-H group is replaced (e.g., by N-CH₃) and observing if the biological activity is lost. In this way, computational studies not only predict activity but also provide a rational basis for experimental design, making the drug discovery process more efficient and targeted. nih.gov

Biological Activity and Molecular Mechanisms of Compounds Incorporating the 2 2,4,6 Trimethylphenylimino Thiazolidine Moiety

Phosphodiesterase (PDE) Inhibition Profile and Mechanism of Action

Compounds containing the 2-(2,4,6-trimethylphenylimino)thiazolidine moiety have been investigated for their ability to inhibit phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

RPL554 (Ensifentrine), a compound chemically identified as 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, incorporates the 2-(2,4,6-trimethylphenylimino)thiazolidine core structure. It has been identified as a first-in-class dual inhibitor of both PDE3 and PDE4 enzymes. chitkara.edu.in

In vitro studies have demonstrated that RPL554 exhibits a potent inhibitory effect on both PDE3 and PDE4. However, it displays a significantly higher affinity for the PDE3 isoform. The dual inhibition of these enzymes leads to both bronchodilator and anti-inflammatory effects. chitkara.edu.ineurekaselect.com The inhibition of PDE3, which is prominent in airway smooth muscle cells, results in bronchodilation. chitkara.edu.in Concurrently, the inhibition of PDE4, found in a variety of immune cells, is responsible for the compound's anti-inflammatory properties. chitkara.edu.in

The inhibitory concentrations (IC₅₀) of RPL554 highlight its dual-action profile, with a notable preference for PDE3.

| Enzyme | IC₅₀ (nM) |

|---|---|

| PDE3 | 0.4 |

| PDE4 | 1479 |

This table presents the in vitro half-maximal inhibitory concentrations (IC₅₀) of RPL554 against PDE3 and PDE4 enzymes, demonstrating its dual inhibitory action with a higher potency for PDE3.

While specific studies detailing the precise structural contribution of the 2-(2,4,6-trimethylphenylimino)thiazolidine moiety within RPL554 to PDE binding are not extensively available, research on related thiazolidinone derivatives provides insights into the pharmacophoric requirements for PDE inhibition.

Pharmacophore models for dual PDE3/4 inhibitors have been developed to identify key structural features necessary for activity. These models can help infer the potential role of specific fragments like the imino-thiazolidine group. For instance, a study on novel thiazolidine-2-one derivatives as dual PDE4/7 inhibitors indicated that these molecules could establish significant binding interactions within the active sites of the enzymes. nih.gov Molecular docking studies of other 4-iminothiazolidin-2-ones have shown that the 3,4-dimethoxybenzyliminothiazolidinone portion can be a key pharmacophore for PDE2 and PDE4 inhibition. nih.gov

Protein Binding Characteristics of 2-(2,4,6-Trimethylphenylimino)thiazolidine Derivatives

The interaction of small molecules with biological macromolecules such as DNA and serum albumins is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. While no specific studies on the DNA or serum albumin binding of 2-(2,4,6-trimethylphenylimino)thiazolidine have been identified, research on structurally related thiazolidine (B150603) and thiazolidinedione derivatives provides valuable context.

Studies on various thiazolidine derivatives have explored their potential to interact with DNA. For instance, certain 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have been shown to induce DNA cleavage. researchgate.net At lower concentrations, these compounds caused partial DNA digestion, while at higher concentrations, they led to complete linear DNA digestion and partial supercoiled DNA digestion. researchgate.net

Another study on ferrocene-containing thiazolidine-2,4-dione derivatives revealed that these compounds could bind to the minor groove of DNA, leading to DNA damage. abap.co.in This interaction was confirmed through in silico docking analysis and competitive DNA binding fluorescence-based assays. abap.co.in While these findings are for related but distinct chemical structures, they suggest that the thiazolidine scaffold can be a component of molecules that interact with DNA. The specific nature and extent of any potential interaction between 2-(2,4,6-trimethylphenylimino)thiazolidine and DNA have not been reported.

The binding of drugs to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), can significantly influence their distribution, metabolism, and excretion. Research on the interaction between 2,4-thiazolidinedione (B21345) (a related heterocyclic core) and HSA revealed a 1:1 binding stoichiometry with a binding constant (Kb) of 1.69 ± 0.15 × 10³ M⁻¹ at 298 K. eurekaselect.com The binding was determined to be an exothermic and spontaneous reaction, stabilized by van der Waals interactions and hydrogen bonds. eurekaselect.com The study also indicated that the binding of 2,4-thiazolidinedione induced slight conformational changes in HSA. eurekaselect.com

Fluorescence quenching studies are commonly employed to investigate these interactions. The quenching of BSA's intrinsic fluorescence by a ligand can occur through static or dynamic mechanisms. In the case of 2,4-thiazolidinedione binding to HSA, the quenching was attributed to the formation of a ground-state complex, indicative of a static quenching mechanism. eurekaselect.com The bimolecular quenching rate constant (kq) was found to be in the order of 10¹¹ M⁻¹s⁻¹, further supporting the static quenching model. eurekaselect.com

| Compound Class | Binding Partner | Binding Constant (Kₐ) | Quenching Mechanism |

|---|---|---|---|

| 2,4-Thiazolidinedione | HSA | 1.69 x 10³ M⁻¹ | Static |

This table summarizes the binding characteristics of the related compound, 2,4-thiazolidinedione, with human serum albumin (HSA), providing context for potential interactions of thiazolidine-containing molecules.

It is important to note that these studies were conducted on the broader class of thiazolidinediones, and no specific data for the serum albumin interaction of 2-(2,4,6-trimethylphenylimino)thiazolidine is currently available. The presence of the bulky 2,4,6-trimethylphenyl group and the imino linkage would undoubtedly influence the binding affinity and mechanism compared to the simpler 2,4-thiazolidinedione core.

Structure Activity Relationship Sar Elucidation of the 2 2,4,6 Trimethylphenylimino Thiazolidine Scaffold

Impact of Substituents on Biological Potency and Selectivity within Imino-Thiazolidine Frameworks

The biological profile of 2-(2,4,6-trimethylphenylimino)thiazolidine derivatives can be significantly modulated by the introduction of various substituents on both the aromatic ring and the heterocyclic thiazolidine (B150603) system. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets.

Role of the 2,4,6-Trimethylphenyl Group on Molecular Activity

Research on related 2-arylimino-thiazolidin-4-one compounds has shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For instance, studies on a series of 2-(4-substituted-phenylimino)thiazolidin-4-ones revealed that the presence of a substituent on the phenyl group generally enhances antibacterial activity compared to the unsubstituted analog. distantreader.org Specifically, electron-withdrawing groups, such as a chlorine atom at the para-position, have been shown to promote inhibition of both Gram-positive and Gram-negative bacteria. distantreader.org In contrast, some studies on other heterocyclic scaffolds have indicated that electron-donating groups can also positively influence activity, suggesting that the optimal electronic properties are target-dependent.

While direct SAR studies on the 2,4,6-trimethylphenyl group in this specific scaffold are limited in publicly available literature, the steric bulk provided by the ortho-methyl groups is a key feature. This steric hindrance can lock the conformation of the molecule, potentially leading to a more favorable and selective interaction with a specific binding site on a biological target. The lipophilicity conferred by the three methyl groups can also enhance membrane permeability, a crucial factor for reaching intracellular targets.

Influence of Modifications to the Thiazolidine Ring System

The thiazolidine ring is a versatile heterocyclic system that offers multiple positions for chemical modification, thereby allowing for the fine-tuning of biological activity. e3s-conferences.org Alterations at the C4, C5, and N3 positions of the thiazolidine ring in related imino-thiazolidine frameworks have been extensively explored to establish clear SAR trends.

Substitutions at the C5 position of the thiazolidinone ring, for example, have been shown to significantly impact the anti-inflammatory activity of 4-phenylimino-thiazolidin-2-one derivatives. The introduction of arylidene, oxime, and aryl-hydrazono groups at this position has led to compounds with varying degrees of anti-inflammatory effects. nih.gov

Furthermore, in the context of antifungal agents, modifications to the thiazolidine ring have proven effective. For instance, the introduction of an alkoxycarbonyl or benzoyl radical on the nitrogen atom of the thiazolidine ring led to a significant increase in antifungal activity compared to unsubstituted derivatives. wikipedia.org

The following table summarizes the general influence of thiazolidine ring modifications on the biological activity of related compounds, providing insights that could be extrapolated to the 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold.

| Position of Modification | Type of Modification | Observed Impact on Biological Activity (in related scaffolds) |

|---|---|---|

| C5 | Arylidene substitution | Modulates anti-inflammatory and antimicrobial activities |

| N3 | Alkoxycarbonyl or Benzoyl substitution | Enhances antifungal activity |

| C4 | Introduction of a carbonyl group (forming a thiazolidinone) | Often a key feature for various biological activities, including antibacterial and anticancer effects |

Stereochemical Considerations in the Biological Activity of Imino-Thiazolidine Derivatives

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The synthesis of 2-iminothiazolidine derivatives can lead to the formation of stereoisomers, particularly when substituents are introduced on the thiazolidine ring.

Elucidation of Pharmacophoric Features for Targeted Biological Activities

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 2,4-thiazolidinedione (B21345) class of compounds, which shares a core structure with the target scaffold, pharmacophore models have been developed to guide the design of new derivatives with enhanced potency. researchgate.net

Key pharmacophoric features for various biological activities of thiazolidinone derivatives often include:

A hydrogen bond acceptor: Typically a carbonyl group on the thiazolidine ring.

A hydrogen bond donor: An N-H group within the heterocyclic ring.

A hydrophobic region: Often provided by an aromatic substituent, such as the 2,4,6-trimethylphenyl group.

An additional hydrophobic or hydrogen bonding feature: Arising from substituents on the thiazolidine ring.

The spatial arrangement of these features is critical for effective interaction with the target protein. For example, in the design of VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety can act as a spacer, while an amide group serves as a key pharmacophore interacting with the DFG-motif region of the enzyme. nih.gov The hydrophobic 2,4,6-trimethylphenyl group in the 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold likely plays a crucial role in occupying a hydrophobic pocket within the target's binding site, contributing to both affinity and selectivity.

Further computational studies, including 3D-QSAR and molecular docking, on 2-(2,4,6-trimethylphenylimino)thiazolidine and its analogs are necessary to develop a precise pharmacophore model for its specific biological targets. Such a model would be an invaluable tool for the future design of more potent and selective therapeutic agents based on this promising chemical scaffold.

Future Research Trajectories and Rational Design Principles for 2 2,4,6 Trimethylphenylimino Thiazolidine Derivatives

Development of Novel Imino-Thiazolidine Scaffolds with Enhanced Target Selectivity

A primary objective in the development of 2-(2,4,6-trimethylphenylimino)thiazolidine derivatives is the creation of novel scaffolds with improved selectivity for their biological targets. High target selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug candidate. Future research should focus on systematic structural modifications of the parent molecule to achieve this.

Key strategies for enhancing target selectivity include:

Modification of the Phenyl Ring: The 2,4,6-trimethyl substitution pattern on the phenyl ring offers a unique steric and electronic profile. Further exploration of substitutions at the remaining positions of the phenyl ring could fine-tune the interaction with the target protein. For instance, the introduction of hydrogen bond donors or acceptors, or groups that can participate in halogen bonding, could significantly enhance binding affinity and selectivity.

Alterations to the Thiazolidine (B150603) Core: The thiazolidine ring itself can be modified to improve selectivity. For example, the introduction of substituents at the C4 and C5 positions can alter the conformational preferences of the molecule, leading to more specific interactions with the target's binding site.

Bioisosteric Replacements: The imino group is a key feature of this scaffold. Bioisosteric replacement of the imino nitrogen or the exocyclic double bond could lead to novel scaffolds with altered electronic properties and improved selectivity. Similarly, replacing the sulfur atom in the thiazolidine ring with other heteroatoms could be explored.

The development of these novel scaffolds will require a deep understanding of the structure-activity relationships (SAR) of the 2-imino-thiazolidine class of compounds.

Exploration of New Molecular Targets Based on Mechanistic Insights from Current Research

Research on analogous 2-imino-thiazolidine derivatives has revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net These findings suggest that the 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold may also interact with a variety of molecular targets. Future research should aim to identify and validate these targets to expand the therapeutic potential of this class of compounds.

Potential new molecular targets could be explored in the following areas:

Enzyme Inhibition: Many thiazolidinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.gov Investigating the inhibitory activity of 2-(2,4,6-trimethylphenylimino)thiazolidine derivatives against a panel of enzymes implicated in various diseases could uncover novel therapeutic applications. In silico screening has identified potential targets for similar scaffolds, including acetylcholinesterase and aldose reductase. nih.gov

Receptor Modulation: Some 2-imino-thiazolidin-4-one derivatives have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a role in autoimmune disorders. nih.gov Screening 2-(2,4,6-trimethylphenylimino)thiazolidine analogues against a range of G protein-coupled receptors (GPCRs) and other receptor families could lead to the discovery of new modulators for various signaling pathways.

Protein-Protein Interaction Inhibition: The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The rigid core of the 2-imino-thiazolidine scaffold may serve as a suitable platform for designing molecules that can interfere with specific PPIs involved in disease progression.

Mechanistic studies, including target identification and validation, will be essential to guide the rational design of derivatives with activity against these new molecular targets.

Application of Advanced Synthetic Methodologies for the Diversification of 2-(2,4,6-Trimethylphenylimino)thiazolidine Analogues

The synthesis of a diverse library of 2-(2,4,6-trimethylphenylimino)thiazolidine analogues is crucial for thorough SAR studies and lead optimization. The application of advanced synthetic methodologies can facilitate the efficient and rapid generation of these compounds.

Future synthetic efforts should leverage techniques such as:

Combinatorial Chemistry: The use of solid-phase or solution-phase combinatorial synthesis can enable the high-throughput generation of large libraries of derivatives with variations at multiple positions of the scaffold.

Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly reduce reaction times and improve yields for the synthesis of thiazolidinone derivatives. researchgate.net This technique can be particularly useful for accelerating the synthesis of analogues for biological screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. The development of flow-based synthetic routes to 2-(2,4,6-trimethylphenylimino)thiazolidine derivatives would be beneficial for producing larger quantities of lead compounds for preclinical studies.

Catalytic C-H Activation: The direct functionalization of C-H bonds on the phenyl ring or the thiazolidine core through catalytic C-H activation would provide a more atom-economical and efficient way to introduce diverse substituents.

These advanced synthetic methods will be instrumental in expanding the chemical space around the 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold.

Integration of Computational and Experimental Approaches for Accelerated Lead Optimization

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. For 2-(2,4,6-trimethylphenylimino)thiazolidine derivatives, a combined in silico and in vitro/in vivo approach can streamline lead optimization.

This integrated workflow should include:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding modes of derivatives within the active site of a target protein. impactfactor.org This information can guide the design of new analogues with improved binding affinity. Virtual screening of large compound libraries can also help identify new hit compounds based on the 2-imino-thiazolidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of the derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of key residues. nih.gov

ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. nih.gov This early assessment of drug-like properties can help prioritize the synthesis of compounds with a higher probability of success in later stages of development.

The predictions from these computational methods must be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can significantly accelerate the lead optimization process.

Challenges and Opportunities in the Continued Academic Research of 2-(2,4,6-Trimethylphenylimino)thiazolidine-Based Compounds

The continued academic research of 2-(2,4,6-trimethylphenylimino)thiazolidine-based compounds presents both challenges and opportunities.

Challenges:

Limited Specific Data: The primary challenge is the current lack of specific biological data for the 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold itself. Initial research will need to focus on synthesizing the parent compound and its simple derivatives and screening them against a broad range of biological targets to identify initial hits.

Potential for Off-Target Effects: As with many heterocyclic scaffolds, there is a potential for 2-imino-thiazolidine derivatives to interact with multiple targets, which could lead to off-target effects. Careful profiling of lead compounds will be necessary to ensure their selectivity.

Synthetic Complexity: While general synthetic routes to thiazolidinones are established, the synthesis of more complex and highly functionalized derivatives can be challenging. The development of robust and versatile synthetic strategies will be important.

Opportunities:

Untapped Chemical Space: The 2-(2,4,6-trimethylphenylimino)thiazolidine scaffold represents a relatively unexplored area of chemical space, offering the potential for the discovery of novel compounds with unique biological activities and intellectual property.

Versatile Scaffold: The thiazolidinone core is a "privileged scaffold" in medicinal chemistry, known to be a part of many biologically active compounds. frontiersin.org This suggests a high likelihood that derivatives of 2-(2,4,6-trimethylphenylimino)thiazolidine will also exhibit interesting pharmacological properties.

Collaborative Research: The multifaceted nature of drug discovery provides ample opportunities for collaboration between synthetic chemists, computational chemists, biologists, and pharmacologists to advance the understanding and therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2,4,6-Trimethylphenylimino)thiazolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates such as hydrazine derivatives and α-halogenated compounds. Key steps include solvent selection (e.g., THF), base catalysis (e.g., triethylamine), and monitoring via thin-layer chromatography (TLC). For example, tetrachloromonospirocyclotriphosphazenes have been synthesized in THF with triethylamine to remove ammonium salts, followed by column chromatography for purification . Optimization involves adjusting stoichiometry, temperature, and catalyst type, as demonstrated in thiazolidinone syntheses using Knoevenagel condensation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-(2,4,6-Trimethylphenylimino)thiazolidine?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., imine C=N stretches), while - and -NMR confirm structural integrity and substituent positions. Mass spectrometry determines molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity, with TLC for reaction progress .

Q. What are the primary biological targets and activities reported for thiazolidine derivatives like 2-(2,4,6-Trimethylphenylimino)thiazolidine?

- Methodological Answer : Thiazolidines exhibit antimicrobial, antiviral, and enzyme-inhibitory properties. For instance, structurally similar compounds show tyrosinase inhibition via competitive binding to the active site, validated by kinetic assays and molecular docking . Patent data also highlight therapeutic potential in cystic fibrosis and COPD through CFTR modulation .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of 2-(2,4,6-Trimethylphenylimino)thiazolidine with enzymes like tyrosinase or HIV protease?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding, identifying key residues (e.g., histidine in tyrosinase) and binding affinities. Dynamics simulations (MD) assess stability over time. For example, azodye derivatives of thiazolidines were docked into CDK1/GSK3β to rationalize kinase inhibition .

Q. What strategies resolve contradictions in biological activity data across studies involving thiazolidine derivatives?

- Methodological Answer : Variability may arise from assay conditions (e.g., cell lines, pH) or impurities. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) and rigorous purity checks (HPLC ≥95%) are essential. Meta-analyses of structure-activity relationships (SAR) can reconcile discrepancies, as seen in studies of thiazolidine-based kinase inhibitors .

Q. How can combination therapies involving 2-(2,4,6-Trimethylphenylimino)thiazolidine and CFTR potentiators be optimized for synergistic effects?

- Methodological Answer : Synergy is quantified via the Chou-Talalay combination index (CI), where CI <1 indicates synergy. Preclinical models (e.g., bronchial epithelial cells) test co-administration with leukotriene antagonists or CFTR correctors, as outlined in patent formulations . Dose-response matrices and isobolograms guide optimal ratios .

Q. What are the challenges in scaling up the synthesis of 2-(2,4,6-Trimethylphenylimino)thiazolidine while maintaining stereochemical integrity?

- Methodological Answer : Large-scale reactions risk racemization or side reactions. Strategies include using chiral auxiliaries, low-temperature conditions, and immobilized catalysts. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temp) in real time, as applied in phosphazene syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.